Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
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Overview
Description
AY 23427 is an anti-inflammatory which may be useful in the treatment of arthritis.
Scientific Research Applications
Anti-inflammatory Activities
The compound has been extensively studied for its anti-inflammatory properties. For instance, prodolic acid, a variant of this compound, has shown significant promise in anti-inflammatory activities. This has been a subject of research due to the structural and activity relationships of these compounds (Demerson et al., 1975). Furthermore, etodolic acid and related compounds, which are di- and trisubstituted derivatives, have been synthesized and evaluated for their anti-inflammatory actions (Martel et al., 1976).
Analgesic Activity
Pemedolac, another derivative, has been identified as a potent analgesic agent in primary screening. Its synthesis and the associated analgesic activity have been a focus of research, revealing significant insights into its effectiveness (Katz et al., 1988).
Synthesis and Chemical Transformations
Several studies have explored the synthesis of this compound and its derivatives. For instance, a multistep synthetic strategy for tetrahydro-beta-carbolines and tetrahydropyrano[3,4-b]indoles has been developed, showcasing the versatility of this compound in chemical synthesis (Agnusdei et al., 2003). Also, research on silicon-directed oxa-Pictet-Spengler cyclization indicates the compound's potential in complex chemical transformations (Zhang et al., 2005).
Anticancer Potential
Studies have also examined the anticancer potential of pyrano[3,4-b]indol-1(9H)-ones, synthesized through gold(III) chloride catalyzed cycloisomerization, particularly against human cervical cancer cell lines (Praveen et al., 2011).
Properties
CAS No. |
41339-75-7 |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
butyl 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-2-3-9-21-16(19)11-15-17-13(8-10-20-15)12-6-4-5-7-14(12)18-17/h4-7,15,18H,2-3,8-11H2,1H3 |
InChI Key |
HKDQDHPIMDDJLV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1C2=C(CCO1)C3=CC=CC=C3N2 |
Canonical SMILES |
CCCCOC(=O)CC1C2=C(CCO1)C3=CC=CC=C3N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY 23,427 AY 23427 AY-23427 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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